9-Phenanthrenyltriethoxysilane, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several methods can be used to synthesize 9-Phenanthrenyltriethoxysilane, 95%. One method involves the reaction of phenanthrene with chlorides of triethoxy silane in the presence of anhydrous aluminum chloride. The resulting product is then purified through column chromatography. Another method involves the reaction of 9-hydroxyphenanthrene with triethoxy silane in the presence of a catalyst to produce 9-Phenanthrenyltriethoxysilane, 95%.Molecular Structure Analysis

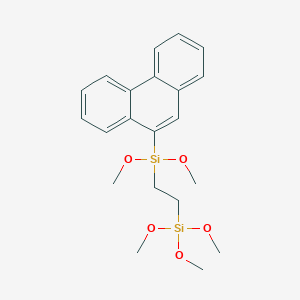

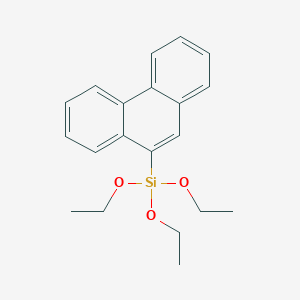

The chemical structure of 9-Phenanthrenyltriethoxysilane, 95% comprises three ethoxy groups attached to a silicon atom, which is in turn bonded to a phenanthrene moiety. The molecular weight is 340.5 g/mol.Chemical Reactions Analysis

Additional ethanol may be formed by reaction with moisture and water. The hydrolysis product of this compound is ethanol .Physical And Chemical Properties Analysis

9-Phenanthrenyltriethoxysilane, 95% has a melting point of -16°C, a boiling point of 378°C, and a flash point of 135°C. Its density is 1.08 g/cm^3, and it is soluble in most organic solvents.科学的研究の応用

Organic Synthesis

9-Phenanthrenyltriethoxysilane (PTES) is an important derivative of phenanthrene, which has been used in the fields of organic synthesis . The unique structure of PTES, combining an aromatic core with silicon functionality, allows it to participate in reactions involving both the aromatic core and the silicon functionality.

Material Chemistry

In the field of material chemistry, PTES is of great interest due to its unique properties that combine an aromatic core with silicon functionality . The bulky ethoxy groups (OCH2CH3) around the silicon atom contribute to steric hindrance, which can influence reactivity.

Pharmaceutical Chemistry

PTES has applications in pharmaceutical chemistry. The phenanthrene core of PTES is a polycyclic aromatic hydrocarbon (PAH), which has been used for large-scale preparation of 9-hydroxyphenanthrene .

Surface Modification

PTES is a silane coupling agent commonly used in scientific research for surface modification. The ethoxy groups (Si-O-CH2-CH3) in PTES can react with metal oxides (like silica or alumina) to form a strong covalent bond.

Synthesis of 9-Fluorenone Derivatives

A novel pathway for oxidation of 9-phenanthrenol has been reported, giving an unprecedented ketal structure. 9-Fluorenone and its derivatives can be synthesized in good to high yields with good functional group tolerance using the ketal or 9-phenanthrenols as substrates .

Creation of Surface Primers or Coatings

The Si-OH groups formed through hydrolysis can further react with other silanes or metal oxides to form crosslinked networks. This property makes PTES valuable for applications like creating surface primers or coatings.

Safety and Hazards

This compound may cause serious eye irritation. Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness). Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

作用機序

Biochemical Pathways

The key biochemical pathway involved in the action of PTES is the hydrolysis of its ethoxy groups in the presence of moisture, converting them to silanol (Si-OH) groups . This reaction is crucial for surface modification applications where PTES is used to introduce silanol groups onto various substrates .

Pharmacokinetics

. This property can influence its bioavailability and distribution in an environment.

Action Environment

The action of PTES is influenced by environmental factors such as the presence of moisture. Moisture can promote the hydrolysis of PTES, leading to the formation of silanol groups . These groups can further react with other silanes or metal oxides to form crosslinked networks . This property makes PTES valuable for applications like creating surface primers or coatings .

特性

IUPAC Name |

triethoxy(phenanthren-9-yl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDBJYEDVQKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Phenanthrenyltriethoxysilane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)

![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)